N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide is a synthetic organic compound classified under the acetamides. This compound is characterized by its unique structural features, including a butenyl side chain and a sulfanyl group attached to a benzofuran moiety. The compound's CAS number is 188940-38-7, indicating its registration in chemical databases, which facilitates its identification and study in various scientific contexts.
The synthesis of N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide typically involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide has a complex molecular structure that can be represented by its molecular formula and molecular weight of approximately 261.34 g/mol. The structure includes:
The InChI key for this compound is GLUDKKOKFFOFJU-UHFFFAOYSA-N, and its canonical SMILES representation is CC(=O)N(CCC=C)C1=C2C=CC=CC2=C(O1)S. These identifiers are crucial for database searches and computational modeling.
N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. Understanding these pathways is essential for developing derivatives with tailored functionalities.
Research into similar compounds suggests that their mechanisms may involve binding to active sites on proteins or enzymes, leading to altered biological responses. Further studies are needed to elucidate specific pathways for this compound.
Property | Value |
---|---|
Molecular Formula | C14H15NO2S |
Molecular Weight | 261.34 g/mol |
CAS Number | 188940-38-7 |
CAS No.: 37304-88-4
CAS No.: 5843-53-8
CAS No.: 12712-72-0
CAS No.: 37391-75-6
CAS No.: 28387-44-2
CAS No.: 591-81-1